2-(2-Fluorophenyl)-1,3-thiazolan-4-one
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNOS/c10-7-4-2-1-3-6(7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKNAFOXSLXIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730139 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1,3-thiazolan-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Synthetic Routes to 2-(2-Fluorophenyl)-1,3-thiazolan-4-one
Cyclocondensation reaction (Primary synthesis):
- Reagents : 2-Fluorobenzaldehyde, thiourea derivatives, and thioglycolic acid
- Conditions : ZnCl₂ catalysis in DMF at reflux (110-120°C) for 6-8 hours
- Mechanism :
- Formation of Schiff base intermediate via aldehyde-amine condensation
- Nucleophilic attack by sulfur from thioglycolic acid
- Cyclization to form the thiazolidinone core
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| ZnCl₂ | DMF | 110 | 68-72 | ≥98% |
| PPEG | Ethanol | 70 | 55 | 95% |
| VOSO₄ | Acetonitrile | 60 | 82 | 97% |
Functionalization at Position 5
Knoevenagel condensation (Arylidene formation):
- Reagents : Aromatic aldehydes (e.g., 4-nitrobenzaldehyde)
- Conditions : Acetic acid/sodium acetate system, reflux (12-14 hours)
- Products : 5-Arylidene derivatives with extended conjugation
Example reaction :
this compound + 4-Cl-benzaldehyde
→ 5-(4-Chlorobenzylidene)-2-(2-fluorophenyl)-1,3-thiazolan-4-one
Yield : 65%
Key spectral data :
- IR : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N)
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, CH=), 7.45-7.89 (m, 8H, Ar-H)
Nucleophilic Substitution at Position 3
Amination reactions :
- Reagents : Hydrazines, aromatic amines
- Conditions : Ethanol reflux with catalytic acetic acid
| Amine | Product Structure | Biological Activity (IC₅₀) |
|---|---|---|
| 4-Sulfamoylphenylhydrazine | 3-(4-Sulfamoylphenylamino) derivative | CDK2 inhibition: 56.97 µM |
| Pyridin-3-amine | 3-Pyridinyl analogue | HepG2 cytotoxicity: 0.24 µM |
Ring-Opening Reactions
Base-mediated hydrolysis :
- Reagents : NaOH (2M aqueous)
- Products : 2-(2-Fluorophenyl)thiazolidine-4-carboxylic acid
- Applications : Precursor for peptide conjugates
Mechanistic pathway :
- Hydroxide attack at C4 carbonyl
- Ring cleavage via C-N bond rupture
- Carboxylate formation stabilized by resonance
Cross-Coupling Reactions
Suzuki-Miyaura coupling :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Conditions : K₂CO₃, DMF/H₂O (3:1), 80°C
- Scope : Introduces aryl/heteroaryl groups at position 2
Optimized parameters :
| Boronic Acid | Coupling Position | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | C2 | 78 |
| Thiophen-2-yl | C2 | 63 |
Biological Activity Correlation
Structure-activity relationship (SAR) findings:
- Fluorine position : Ortho-substitution enhances membrane permeability (LogP = 2.1 vs 1.8 for para-fluoro)
- C5 modifications : Arylidene groups with electron-withdrawing substituents improve cytotoxic potency
| Derivative | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
|---|---|---|
| Parent compound | 5.4 | 4.8 |
| 5-(4-NO₂-benzylidene) | 0.54 | 0.24 |
| 3-Pyridinylamino | 1.58 | 2.28 |
Scientific Research Applications
2-(2-Fluorophenyl)-1,3-thiazolan-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Comparisons
Table 1: Structural Features of Selected Thiazolidinone Derivatives
Key Observations :
Key Observations :
- Fluorophenyl Role : Fluorine substitution generally improves metabolic stability and membrane permeability. Para-fluorine analogs (e.g., ) may exhibit stronger electronic effects, while ortho-fluorine (as in the target compound) could reduce steric accessibility.
- Thiadiazole Impact : Thiadiazole rings (e.g., ) contribute to π-π stacking interactions in enzyme active sites, enhancing inhibitory potency.
Physicochemical and Crystallographic Properties
Table 3: Crystallographic and Computational Data
Biological Activity
2-(2-Fluorophenyl)-1,3-thiazolan-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on various therapeutic potentials, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiazolidinones
Thiazolidinones are important heterocyclic compounds in medicinal chemistry, known for their ability to interact with various biological targets. The thiazolidin-4-one scaffold is particularly versatile due to its susceptibility to modifications at different positions, leading to compounds with a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects .
Biological Activities
1. Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds derived from the thiazolidinone scaffold have shown the ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one displayed potent anticancer activity against U937 human histocytic lymphoma cells . The presence of electron-donating groups and hydrophobic aryl rings was found to enhance their activity.
2. Antimicrobial Activity
Thiazolidinones have also been investigated for their antimicrobial properties. A series of thiazolidinone derivatives were tested against various bacterial strains, showing promising results. For example, compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship indicated that specific substitutions on the thiazolidinone ring could enhance antimicrobial efficacy.
3. Anti-inflammatory and Antidiabetic Effects
The anti-inflammatory potential of thiazolidinones has been documented in several studies. Compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . Additionally, some thiazolidinone derivatives have been identified as PPARγ agonists, which are crucial for managing diabetes by enhancing insulin sensitivity .
Structure-Activity Relationship (SAR)
The SAR studies of this compound suggest that modifications at the 2-position significantly influence biological activity. For instance:
- Electron-withdrawing groups (like fluorine) at the 2-position enhance anticancer activity.
- Hydrophobic substituents improve binding affinity to target proteins involved in cancer cell proliferation.
The following table summarizes key findings from SAR studies:
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| 2 | Fluorine | Increased anticancer activity |
| 3 | Alkyl groups | Enhanced antimicrobial properties |
| 5 | Aromatic rings | Improved anti-inflammatory effects |
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
- Study on Anticancer Activity : A derivative was tested against breast cancer cell lines and showed a reduction in cell viability by over 70% at micromolar concentrations.
- Antimicrobial Evaluation : In vitro tests revealed that a specific derivative exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against resistant strains of Staphylococcus aureus.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Fluorophenyl)-1,3-thiazolan-4-one, and how can reaction conditions be optimized?
The synthesis of this compound derivatives typically involves cyclocondensation reactions. A common approach includes:
- Step 1 : Reacting 2-fluorobenzaldehyde with thiourea or thiosemicarbazide derivatives to form intermediate thiazole precursors.
- Step 2 : Cyclization under acidic or basic conditions (e.g., using HCl or KOH) to form the thiazolidinone ring.
- Optimization : Temperature control (reflux in ethanol or methanol) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts acylation) are critical for yield improvement. For example, derivatives with substituents on the thiazole ring may require anhydrous conditions and inert gas purging to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- X-ray crystallography : Provides precise bond lengths, angles, and torsion angles (e.g., C–C = 0.003–0.008 Å, R factor = 0.053–0.068) .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and substitution patterns (e.g., fluorine-induced deshielding in aromatic protons).
- SHELX refinement : Used to resolve ambiguities in crystallographic data, especially for twinned or high-symmetry crystals. SHELXL is preferred for small-molecule refinement due to its robust handling of disordered atoms .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic refinement parameters when analyzing this compound derivatives?
Discrepancies in parameters like unit cell dimensions (e.g., triclinic vs. monoclinic systems) or R-factors can arise from:
- Data quality : Ensure high-resolution data (Tmin/Tmax > 0.9) and proper absorption correction (ψ-scan methods) .
- Software selection : Use SHELXL for small-molecule refinement and SHELXE for experimental phasing in low-symmetry space groups .
- Validation tools : Cross-check with CCDC databases and apply Hirshfeld surface analysis to validate intermolecular interactions .
Q. What experimental strategies are employed to evaluate the biological activity of this compound in neurological disorder models?
- In vivo assays : Use male albino mice (CF-1 strain) or Sprague-Dawley rats for anticonvulsant studies, administering compounds via intraperitoneal injection and monitoring seizure thresholds (e.g., maximal electroshock test) .
- Receptor binding assays : Screen for GABAₐ or serotonin receptor affinity using radiolabeled ligands (e.g., [³H]muscimol).
- Dose-response optimization : Establish ED₅₀/toxicity ratios by varying substituents on the thiazole ring. For example, electron-withdrawing groups (e.g., -NO₂) enhance anticonvulsant potency .
Q. How can computational modeling predict structure-activity relationships (SAR) for fluorophenyl-thiazolidinone derivatives?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., benzodiazepine receptors). Prioritize compounds with high docking scores and complementary electrostatic surfaces .
- QSAR models : Correlate descriptors like logP, polar surface area, and H-bond acceptors with bioactivity data from PubChem or ChEMBL .
- MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories to assess binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
